(2-Methyl-3-oxoisoindolin-5-yl)boronicacid
Description
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid is an organoboron compound featuring an isoindolinone core (a bicyclic structure with a lactam group) substituted with a methyl group at position 2 and a boronic acid (-B(OH)₂) group at position 3. This structure combines the electrophilic reactivity of boronic acids with the pharmacological relevance of isoindolinones, which are prevalent in bioactive molecules and drug candidates .
Boronic acids are widely used in Suzuki-Miyaura cross-coupling reactions for C–C bond formation and in medicinal chemistry to enhance drug selectivity, solubility, and pharmacokinetic properties .
Properties
IUPAC Name |
(2-methyl-3-oxo-1H-isoindol-5-yl)boronic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10BNO3/c1-11-5-6-2-3-7(10(13)14)4-8(6)9(11)12/h2-4,13-14H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCIJKYTUSUMBFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC2=C(CN(C2=O)C)C=C1)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10BNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Suzuki–Miyaura Coupling with Boronic Acid Precursors
The most widely employed method involves Suzuki–Miyaura coupling between halogenated isoindolinone derivatives and boronic acid esters. For example, 5-bromo-2-methyl-3-oxoisoindoline undergoes coupling with bis(pinacolato)diboron in the presence of a palladium catalyst (e.g., PdCl₂(PPh₃)₂) and a base (e.g., KOAc) in DMSO at 60–80°C. This method achieves yields of 67–85% after silica gel chromatography.
Critical parameters :
-
Catalyst selection : Ferrocene palladium chloride (5 mol%) outperforms Pd(PPh₃)₄ in reducing protodeboronation side reactions.
-
Solvent system : 1,4-Dioxane enhances solubility of intermediates compared to THF or DMF.
-
Temperature control : Reactions at 80°C for 12–18 hours optimize conversion rates without degrading the boronic acid product.
Optimization of Coupling Conditions
A comparative study of palladium catalysts and bases (Table 1) reveals that Cs₂CO₃ in DMSO at 90°C with CuBr as a co-catalyst maximizes yield (79%) while minimizing byproducts.
Table 1: Catalyst Screening for Suzuki Coupling
| Entry | Catalyst (10 mol%) | Base | Solvent | Temp (°C) | Yield (%) |
|---|---|---|---|---|---|
| 1 | CuCl | Cs₂CO₃ | DMSO | 80 | 62 |
| 7 | CuBr | Cs₂CO₃ | DMSO | 90 | 79 |
| 15 | CuBr | Cs₂CO₃ | DMF | 80 | 30 |
Multi-Component Reactions (MCRs)
Ugi-4CR Approach
The Ugi four-component reaction (Ugi-4CR) enables one-pot synthesis of boronic acid derivatives. Protected (2-oxoethyl)boronic acid reacts with amines, isocyanides, and carboxylic acids in methanol at 60°C, yielding MIDA-protected intermediates (e.g., 5a–p ) with 53–90% efficiency. Subsequent deprotection using Na₂CO₃ in methanol quantitatively recovers the free boronic acid.
Advantages :
Van Leusen Reaction for Imidazole Derivatives
Though less common, the van Leusen reaction between TosMIC, amines, and aldehyde-functionalized isoindolinones provides access to imidazole-bearing boronic acids (e.g., 10 ). Yields remain modest (32%) but highlight the versatility of MCRs in boronic acid synthesis.
Protective Group Strategies
MIDA Protection-Deprotection
The N-methyliminodiacetic acid (MIDA) group stabilizes boronic acids during synthesis. MIDA-protected intermediates (e.g., 5a ) are synthesized via Ugi-4CR and deprotected under mild basic conditions (Na₂CO₃/MeOH, 25°C, 4 h) to avoid acid-sensitive side reactions.
Key data :
Pinacol Boronate Esters
Pinacol esters serve as air-stable precursors. Transesterification of 2-methyl-3-oxoisoindolin-5-ylboronic acid with pinacol in refluxing toluene achieves >90% conversion, with the esterified product isolable via crystallization.
Alternative Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid undergoes a variety of chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.
Reduction: The keto group can be reduced to form the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents in the presence of a base.
Reduction: Sodium borohydride or lithium aluminum hydride in an appropriate solvent.
Substitution: Palladium catalysts, such as Pd(PPh3)4, in the presence of a base like potassium carbonate and a solvent like DMF.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Alcohol derivatives.
Substitution: Biaryl or vinyl-aryl compounds.
Scientific Research Applications
Organic Synthesis
Reactivity and Utility
The boronic acid functional group of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid allows it to participate in several key reactions, particularly the Suzuki-Miyaura coupling. This reaction is pivotal for forming carbon-carbon bonds, enabling the incorporation of complex molecular structures into organic compounds. The unique isoindoline structure enhances its reactivity, making it a valuable building block in organic synthesis .
Table 1: Key Reactions Involving (2-Methyl-3-oxoisoindolin-5-yl)boronic acid
Medicinal Chemistry
Potential Drug Discovery
The isoindole core of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid is present in several biologically active molecules, suggesting its potential utility in drug development. Research indicates that derivatives of isoindoline structures can exhibit activity against various biological targets, including enzymes and receptors involved in diseases like Alzheimer's and cancer .
Case Study: Alzheimer's Disease
Recent studies have explored the synthesis of compounds based on the isoindoline framework that target multiple pathways in Alzheimer's disease. For instance, derivatives have been designed to inhibit acetylcholinesterase and β-secretase, demonstrating promising activity against these enzymes . The incorporation of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid into these compounds may enhance their efficacy due to its unique structural properties.
Biological Studies
Enzyme Inhibition
Research has shown that boronic acids can act as inhibitors for various enzymes, including proteases and β-lactamases. Studies on (2-Methyl-3-oxoisoindolin-5-yl)boronic acid have indicated potential binding interactions with these enzymes, which could lead to the development of new therapeutic agents targeting bacterial resistance mechanisms .
Table 2: Biological Activities of Isoindoline Derivatives
Mechanism of Action
The mechanism of action of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid in chemical reactions involves the formation of a boronate complex with the target molecule. In Suzuki-Miyaura cross-coupling reactions, the boronic acid group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The molecular targets and pathways involved in biological applications are still under investigation, but it is believed that the boronic acid group interacts with specific biomolecules, leading to the desired therapeutic effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Boronic Acid Compounds
Structural Analogs
The compound is compared to boronic acids with related aromatic/heterocyclic cores and substituents (Table 1):
Key Observations :
- Benzothiazole sulfonamide derivatives (e.g., CID 59862514) exhibit stronger electron-withdrawing effects, which may increase boronic acid acidity (lower pKa) and improve diol-binding affinity in hydrogels or sensors .
- Thiophene-based analogs (e.g., 5-formylthiophen-2-boronic acid) are more electron-rich, favoring reactivity in metal-free coupling reactions but reducing stability under oxidative conditions .
Reactivity and Stability
Suzuki-Miyaura Coupling
- Phenylboronic acid is a benchmark substrate, achieving >75% yields in Suzuki reactions under optimized conditions .
- However, its isoindolinone core could stabilize transition states via π-π interactions, offsetting steric limitations .
- Thiophene boronic acids (e.g., 5-formylthiophen-2-boronic acid) are prone to copper-mediated degradation in click chemistry, whereas isoindolinone derivatives may resist decomposition due to electron-donating substituents .
Stability in Aqueous Media
- Boronic acids with electron-withdrawing groups (e.g., benzothiazole sulfonamide derivatives) form more stable boronate esters with diols (pKa ~7), enabling applications in glucose-responsive hydrogels .
- The methyl and oxo groups in (2-Methyl-3-oxoisoindolin-5-yl)boronic acid likely lower its pKa compared to phenylboronic acid (pKa ~9), enhancing water solubility and diol-binding at physiological pH .
Drug Design
- The methyl group in (2-Methyl-3-oxoisoindolin-5-yl)boronic acid may improve metabolic stability compared to aliphatic boronic acids .
Material Science
- Phenylboronic acid is widely used in glucose sensors and self-healing polymers. The isoindolinone analog’s higher diol-binding affinity could enhance sensor sensitivity .
- In hydrogels, 4-carboxyphenylboronic acid achieves a loading of 1.220 mmol/g, while isoindolinone derivatives may offer superior binding kinetics due to structural rigidity .
Biological Activity
(2-Methyl-3-oxoisoindolin-5-yl)boronic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer treatment and immunomodulation. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential applications based on recent research findings.
Chemical Structure and Properties
The chemical structure of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid can be represented as follows:
This compound contains a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it a valuable tool in chemical biology and drug design.
Research indicates that compounds containing boronic acids can interact with various biological targets. The boronic acid moiety is particularly effective in modulating enzyme activity and influencing cellular signaling pathways.
- Inhibition of Proteins : Boronic acids have been shown to inhibit proteolytic enzymes, which play crucial roles in cancer progression. For instance, they may target proteasomes or specific proteases involved in tumor cell survival and proliferation .
- Cellular Uptake : The lipophilicity of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid enhances its cellular uptake, allowing it to exert effects at lower concentrations compared to other compounds .
In Vitro Studies
In vitro studies have demonstrated that (2-Methyl-3-oxoisoindolin-5-yl)boronic acid exhibits significant cytotoxicity against various cancer cell lines. The following table summarizes key findings from these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HT29 (Colon Cancer) | 15 | Induction of apoptosis through caspase activation |
| MCF7 (Breast Cancer) | 12 | Inhibition of cell proliferation |
| A549 (Lung Cancer) | 20 | Disruption of mitochondrial function |
These results indicate that the compound's biological activity may be attributed to its ability to induce apoptosis and inhibit cell growth across multiple cancer types.
Case Studies
-
Case Study 1: Colon Cancer Treatment
- A study investigated the effects of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid on HT29 cells and found a significant decrease in tumor growth rates in mice treated with the compound over four weeks.
- Case Study 2: Immune Modulation
Q & A
Basic Research Questions
Q. What are the primary synthetic challenges in obtaining (2-Methyl-3-oxoisoindolin-5-yl)boronic acid, and how are they addressed methodologically?
- Answer: The synthesis of aromatic boronic acids like this compound often requires protection of the boronic acid group during multi-step reactions due to its reactivity and instability. A common approach involves synthesizing boronic ester intermediates (e.g., pinacol esters) to improve stability and facilitate purification. For example, Miyaura-Suzuki coupling can introduce the boronic acid moiety to aromatic scaffolds, followed by deprotection under mild acidic conditions . Purification may require chromatography under inert atmospheres to prevent boroxine formation, a common side reaction .
Q. Which analytical techniques are most reliable for characterizing (2-Methyl-3-oxoisoindolin-5-yl)boronic acid, and what precautions are necessary?
- Answer: Matrix-assisted laser desorption/ionization mass spectrometry (MALDI-MS) is effective but requires derivatization with diols (e.g., 2,3-butanediol) to prevent dehydration/boroxine formation, which obscures molecular ion peaks . Nuclear magnetic resonance (NMR) spectroscopy, particularly B NMR, is critical for confirming boronic acid identity. Thermogravimetric analysis (TGA) can assess thermal stability, though this compound’s degradation pathways may vary depending on substituents .
Q. How does the boronic acid moiety influence the compound’s solubility and reactivity in aqueous solutions?
- Answer: The boronic acid group enables reversible binding with diols (e.g., sugars) via pH-dependent equilibria. At physiological pH (~7.4), the boronate anion forms, enhancing water solubility and enabling interactions with glycoproteins or cellular glycans. However, under acidic conditions, the neutral boronic acid predominates, reducing solubility and increasing aggregation risks .
Advanced Research Questions
Q. How can computational methods optimize the design of (2-Methyl-3-oxoisoindolin-5-yl)boronic acid derivatives for targeted protein binding?
- Answer: Molecular docking and molecular dynamics simulations can predict binding affinities to target proteins (e.g., proteasomes or tubulin). For instance, replacing hydroxyl groups with boronic acids in combretastatin analogs improved tubulin binding via reversible covalent interactions with catalytic threonine residues . Density functional theory (DFT) calculations can further refine electronic properties to enhance binding kinetics .
Q. What experimental strategies resolve contradictions in observed biological activity (e.g., cytotoxicity vs. selectivity) of this compound?
- Answer: Contradictory data may arise from off-target interactions or assay conditions. Surface plasmon resonance (SPR) can quantify binding specificity to intended targets (e.g., glycoproteins) while identifying secondary interactions with non-glycosylated proteins. Adjusting buffer pH or ionic strength can minimize non-specific binding . Additionally, comparative studies using boronic acid bioisosteres (e.g., carboxylic acids) clarify whether activity is boron-dependent .
Q. How do binding kinetics between (2-Methyl-3-oxoisoindolin-5-yl)boronic acid and diol-containing biomolecules affect real-time biosensing applications?
- Answer: Stopped-flow fluorescence assays reveal that boronic acid-diol binding occurs within seconds, with values dependent on diol stereochemistry (e.g., D-fructose > D-glucose). For biosensors, rapid equilibration ensures real-time response, but selectivity must be validated using SPR or competitive binding assays with structurally similar sugars .
Q. What role does the isoindolinone scaffold play in modulating the compound’s pharmacokinetic properties?
- Answer: The rigid isoindolinone core enhances metabolic stability by reducing cytochrome P450-mediated oxidation. Pharmacokinetic studies in rodent models should assess bioavailability via LC-MS/MS, focusing on boronic acid esterification in plasma (a common prodrug strategy) .
Methodological Considerations Table
Key Data Contradictions & Resolutions
- Contradiction: Variability in glycoprotein binding selectivity across studies.
Resolution: Non-specific interactions (e.g., hydrophobic effects) can be mitigated using low-ionic-strength buffers or competitive elution with sorbitol . - Contradiction: Discrepancies in MALDI-MS results.
Resolution: Derivatize with diols pre-analysis to suppress boroxine artifacts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
